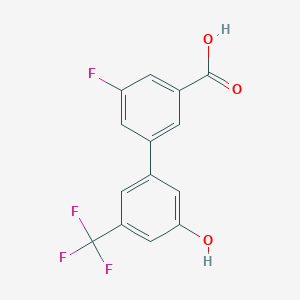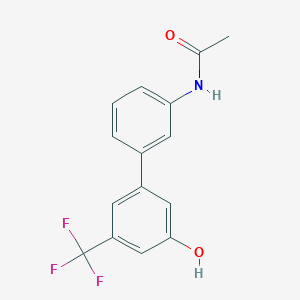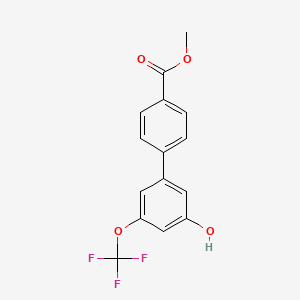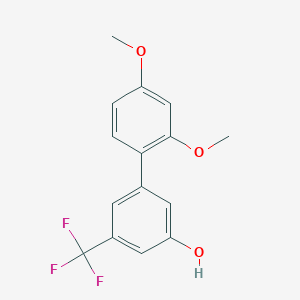
5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethylphenol (95%) is an important chemical compound in the field of organic synthesis and research. It is a colorless to pale yellow crystalline solid with a melting point of 136-138°C and a boiling point of 264-266°C. It is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an inhibitor in biochemical and physiological studies. In
Scientific Research Applications
5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethylphenol (95%) is used in a variety of scientific research applications. It is used as a catalyst in polymerization reactions, and as an inhibitor in biochemical and physiological studies. It has also been used as a reagent in organic synthesis, as a photoinitiator in the synthesis of polymers, and as a reactant in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethylphenol (95%) is not fully understood. It is believed to act as an inhibitor of certain enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. This inhibition of enzymes is thought to reduce inflammation and pain, and to have other beneficial effects in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethylphenol (95%) are not fully understood. However, it is believed to have anti-inflammatory, analgesic, and antinociceptive effects. It has also been shown to have antioxidant and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethylphenol (95%) in lab experiments include its high purity, low toxicity, and ease of synthesis. However, it has some limitations, such as its relatively low solubility in water and its tendency to form complexes with other compounds.
Future Directions
Potential future directions for research involving 5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethylphenol (95%) include further investigation into its mechanism of action, its effects on other biochemical and physiological processes, and its potential use in the development of new drugs and therapies. Additionally, further research into its synthesis and potential applications in polymerization reactions and pharmaceutical synthesis is needed. Finally, further investigation into its safety and toxicity is warranted.
Synthesis Methods
5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethylphenol (95%) can be synthesized from the reaction of 4-fluoro-3-trifluoromethylphenol and 5-chloro-3-carboxy-2-methylbenzoic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out at a temperature of 100-110°C for a period of 2-4 hours. The yield of the product is typically greater than 95%.
properties
IUPAC Name |
3-fluoro-5-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-11-3-7(1-9(4-11)13(20)21)8-2-10(14(16,17)18)6-12(19)5-8/h1-6,19H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPORDOZIMSYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686672 |
Source


|
| Record name | 5-Fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261979-18-3 |
Source


|
| Record name | 5-Fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














